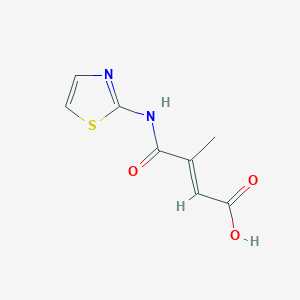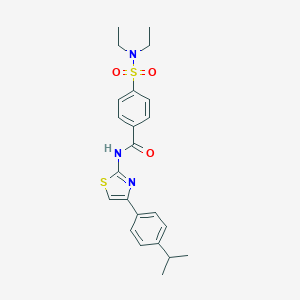
4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, also known as DSB, is a novel small molecule that has gained attention in the scientific research community due to its potential therapeutic applications. DSB is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in preclinical studies.
Scientific Research Applications
Antimicrobial and Antifungal Applications
4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide and its derivatives have been extensively studied for their antimicrobial and antifungal properties. Research indicates that these compounds exhibit sensitivity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans. Such properties make these compounds promising for further studies in the development of antimicrobial agents (Sych et al., 2019). Similarly, N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, which share a structural resemblance, have also demonstrated significant antimicrobial activity, suggesting a broad spectrum of potential applications for these compounds in battling microbial infections (Chawla, 2016).
Anticancer Potential
The derivative compounds of 4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide have shown promising results in anticancer evaluations. For instance, certain derivatives have demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These findings highlight the potential of these compounds in the development of new and effective anticancer therapies (Ravinaik et al., 2021).
Supramolecular Gelators
A new series of N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior. The research aimed to understand the role of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior. Two specific amides displayed gelation behavior towards specific solvent mixtures, indicating potential applications in various industrial and pharmaceutical processes where gel formation is crucial (Yadav & Ballabh, 2020).
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-5-26(6-2)31(28,29)20-13-11-19(12-14-20)22(27)25-23-24-21(15-30-23)18-9-7-17(8-10-18)16(3)4/h7-16H,5-6H2,1-4H3,(H,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFRYHHVFGEBIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

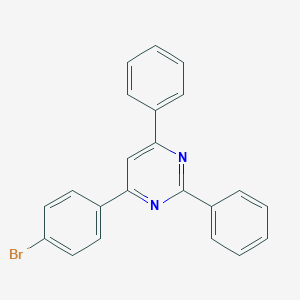
![N-methyl-N-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B420743.png)
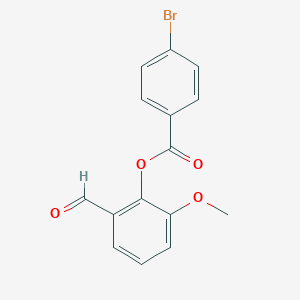
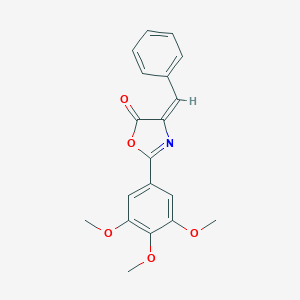
![3,4,5,6-Tetrafluoro-9-methyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,11-tetraen-9-yl 4-nitrobenzoate](/img/structure/B420747.png)
![2-(4-butylphenyl)-3',6'-bis(diethylamino)spiro[isoindole-1,9'-xanthen]-3(2H)-one](/img/structure/B420748.png)

![2'-(3-Chloroanilino)-6'-(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B420751.png)
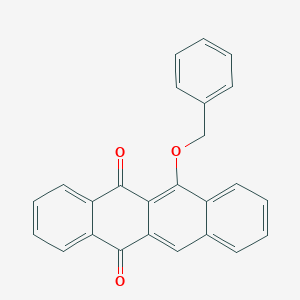
![N-[8-(acetylamino)-4,5-dibromo-9,10-dioxo-9,10-dihydro-1-anthracenyl]acetamide](/img/structure/B420755.png)
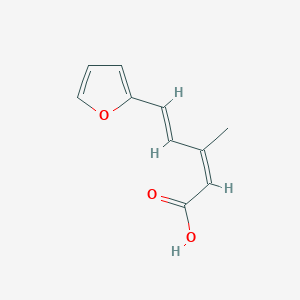

![ethyl 2-chloro-7-oxo-7H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B420759.png)
